Cas no 550-49-2 (Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)-)
![Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)- structure](https://it.kuujia.com/scimg/cas/550-49-2x500.png)
550-49-2 structure
Nome del prodotto:Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)-
Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)-
- (+)-bicuculline
- (6S)-6-[(5S)-6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e][1,3]benzodioxol-8(6H)-one
- [S-(R*,R*)]-6-(5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
- Capnoidine
- ADLUMIDINE [MI]
- Adlumidine
- 550-49-2
- (+)-ADLUMIDINE
- XM638185BP
- BDBM50286636
- (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one
- UNII-XM638185BP
- DTXSID701107391
- (6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
- AKOS015969713
- Q27293902
- d-Adlumidine
- SCHEMBL7913545
- FURO(3,4-E)-1,3-BENZODIOXOL-8(6H)-ONE, 6-((5S)-5,6,7,8-TETRAHYDRO-6-METHYL-1,3-DIOXOLO(4,5-G)ISOQUINOLIN-5-YL)-, (6S)-
- CHEMBL4165513
- Furo(3,4-e)-1,3-benzodioxol-8(6H)-one, 6-(5,6,7,8-tetrahydro-6-methyl-1,3- dioxolo(4,5-g)isoquinolin-5-yl-, (S-(R*,R*))-
-
- Inchi: InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m0/s1
- Chiave InChI: IYGYMKDQCDOMRE-ROUUACIJSA-N
- Sorrisi: CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3
Proprietà calcolate
- Massa esatta: 367.10561
- Massa monoisotopica: 367.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 27
- Conta legami ruotabili: 1
- Complessità: 615
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.5A^2
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1.473
- Punto di fusione: 236-237°
- Punto di ebollizione: 542.3°Cat760mmHg
- Punto di infiammabilità: 281.8°C
- Indice di rifrazione: 1.665
- PSA: 66.46
- LogP: 2.52260
- Rotazione specifica: D25 +116.2° (c = 22 in chloroform)
- pka: 4.27(at 25℃)
Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:1544
- PackingGroup:III
- Classe di pericolo:6.1(b)
Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)- Letteratura correlata
-
2. Studies on the syntheses of heterocyclic compounds. Part 682. Six new isoquinoline alkaloids from Corydalis ochotensis var. raddeanaTetsuji Kametani,Makoto Takemura,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1977 390
-
Kenneth W. Bentley Nat. Prod. Rep. 2001 18 148
-
K. W. Bentley Nat. Prod. Rep. 1988 5 265
-
K. W. Bentley Nat. Prod. Rep. 1984 1 355
550-49-2 (Furo[3,4-e]-1,3-benzodioxol-8(6H)-one,6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6S)-) Prodotti correlati
- 301822-68-4(1-(3,5-difluorobenzyl)-1h-indole-3-carbaldehyde)
- 853752-48-4(N-ethyl-2-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl-N-phenylacetamide)
- 928831-70-3(Pyridine, 2,4-dichloro-6-(2-ethoxyethyl)-3-nitro-)
- 2639452-30-3(Tert-butyl 4-(aminomethyl)-3,5-difluorobenzoate)
- 719995-40-1((S)-3-Amino-3-(3-trifluoromethylphenyl)propionic Acid)
- 2228674-15-3(1,1,1-trifluoro-3-(pentafluorophenyl)propan-2-ol)
- 5717-91-9(2-(chloromethyl)-5-methyl-1,3-benzothiazole)
- 35216-03-6(1-[3-(2-Thienyl)phenyl]ethanone)
- 90874-40-1(3-phenylcyclobutan-1-amine hydrochloride)
- 1805181-84-3(3-Chloro-2-(chloromethyl)-4-(difluoromethyl)-5-methoxypyridine)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
